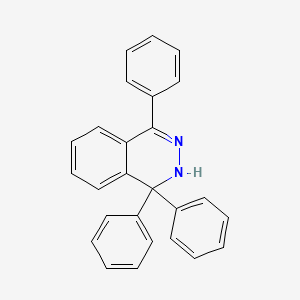

1,1,4-Triphenyl-1,2-dihydrophthalazine

Description

Structure

3D Structure

Properties

CAS No. |

62761-79-9 |

|---|---|

Molecular Formula |

C26H20N2 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

1,1,4-triphenyl-2H-phthalazine |

InChI |

InChI=1S/C26H20N2/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(28-27-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,28H |

InChI Key |

LKHSBDRKSODKIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1,4 Triphenyl 1,2 Dihydrophthalazine and Analogous Highly Substituted Dihydrophthalazine Systems

Strategies for the De Novo Construction of the Dihydrophthalazine Core

The de novo synthesis of the dihydrophthalazine ring system is a cornerstone of heterocyclic chemistry, providing access to a wide array of structures with significant chemical and pharmacological interest. These methods typically involve the formation of the six-membered nitrogen-containing ring from acyclic or simpler cyclic precursors. The primary approaches are centered on cyclocondensation reactions using phthalic acid derivatives and alternative annulation strategies.

Cyclocondensation Reactions Involving Phthalic Acid Derivatives

Cyclocondensation reactions represent the most classical and widely employed route to the dihydrophthalazine core. These methods utilize various derivatives of phthalic acid, where the two adjacent carbonyl or carboxyl-equivalent groups serve as electrophilic sites for reaction with a binucleophilic hydrazine (B178648), thereby constructing the heterocyclic ring in a single, efficient step.

The reaction between phthalic anhydride (B1165640) and various hydrazine derivatives is a robust and straightforward method for synthesizing 2,3-dihydrophthalazine-1,4-diones. longdom.orglongdom.org This reaction typically proceeds by the initial nucleophilic attack of one nitrogen atom of the hydrazine on a carbonyl group of the anhydride. This ring-opening step forms a 2-carboxybenzoylhydrazide intermediate, which subsequently undergoes intramolecular cyclization via condensation between the remaining nitrogen atom and the carboxylic acid group, eliminating a molecule of water to form the stable six-membered dihydrophthalazine ring. stanford.edu

The reaction conditions are often straightforward, involving heating the reactants in a suitable solvent, frequently with an acid catalyst like acetic acid to facilitate the dehydration step. longdom.orglongdom.org The choice of hydrazine derivative (e.g., hydrazine hydrate (B1144303), phenylhydrazine, or other substituted hydrazines) allows for the direct installation of various substituents at the N-2 position of the resulting phthalazine (B143731) core. bu.edu.eg For instance, the reaction of phenyl hydrazine with phthalic anhydride is a common route to 2-phenyl-2,3-dihydrophthalazine-1,4-dione. stanford.edu While this method directly yields the dione, these products are key intermediates that can be chemically modified, for example, through reactions with organometallic reagents, to install substituents at the C-1 and C-4 positions.

Table 1: Synthesis of Dihydrophthalazinediones from Phthalic Anhydride

| Starting Anhydride | Hydrazine Derivative | Product | Reaction Conditions | Reference(s) |

|---|---|---|---|---|

| Phthalic Anhydride | Phenyl Hydrazine | 2-Phenyl-2,3-dihydrophthalazine-1,4-dione | Acetic acid, reflux | stanford.edu |

| Phthalic Anhydride | Hydrazine Hydrate | 2,3-Dihydrophthalazine-1,4-dione (Phthalhydrazide) | Glacial acetic acid | longdom.orggoogle.com |

| Substituted Phthalic Anhydrides | Hydrazine Hydrate | Substituted Phthalhydrazides | Glacial acetic acid | google.com |

| Phthalic Anhydride | Various Hydrazines | 2-Substituted-2,3-dihydrophthalazine-1,4-diones | Ethanol, reflux | longdom.orgnih.gov |

Phthalides (isobenzofuran-1(3H)-ones) and phthalimides serve as effective alternative substrates for the synthesis of the dihydrophthalazine framework.

Phthalides: The lactone ring of a phthalide (B148349) can be opened by hydrazine, followed by cyclization to yield a 4-substituted-2,3-dihydrophthalazin-1(2H)-one. This approach is particularly useful for creating dihydrophthalazines with a substituent at the C-4 position while retaining a carbonyl at C-1. The reaction sequence involves the hydrazinolysis of the ester bond, forming a hydroxyl-functionalized hydrazide intermediate which then cyclizes. longdom.org

Phthalimides: The reaction of phthalimide (B116566) derivatives with hydrazine is a well-established route. Depending on the reaction conditions, this can lead to different but related products. Under certain conditions, hydrazine attacks the imide ring to form N-aminophthalimides, which are structural isomers of 2,3-dihydrophthalazine-1,4-diones. nih.gov In other multi-step pathways, phthalimides can be converted into intermediates that are then cyclized with hydrazine to form the phthalazine ring, providing a route to varied substitution patterns. longdom.orglongdom.org For example, a three-step method has been reported to prepare 4-substituted chlorophthalazines starting from phthalimide. longdom.org

Table 2: Dihydrophthalazine Synthesis from Phthalides and Phthalimides

| Substrate Type | Specific Substrate | Reagent | Product Type | Reference(s) |

|---|---|---|---|---|

| Phthalide | Substituted Phthalide (42) | Hydrazine | Phthalazine derivative (43) | longdom.orglongdom.org |

| Phthalimide | Phthalimide | Hydrazine Hydrate | 4-Substituted Chlorophthalazine (multi-step) | longdom.orglongdom.org |

| Phthalimide | Isoindoline-1,3-dione | Hydrazine Monohydrate | N-Aminophthalimide or Phthalazine-1,4-dione | nih.gov |

Phthaloyl chloride, the diacyl chloride of phthalic acid, is a highly reactive precursor for dihydrophthalazine synthesis. Its enhanced electrophilicity compared to phthalic anhydride allows for reactions under milder conditions and with a broader range of nucleophiles. The reaction with hydrazine derivatives readily forms the 2,3-dihydrophthalazine-1,4-dione core. researchgate.net

A notable application of this reactivity is the condensation of phthaloyl chloride with substituted hydrazones. For instance, its reaction with N-methyl acetophenone (B1666503) hydrazones has been shown to produce 2-ethenyl-3-methyl-2,3-dihydrophthalazine-1,4-diones. longdom.orglongdom.org Similarly, phthaloyl chloride reacts with N-arylbenzamidrazones in the presence of a base like triethylamine (B128534) to yield 4-aryl-3-(o-carboxyphenyl)-5-phenyl-1,2,4-triazoles, showcasing its utility in constructing complex heterocyclic systems through one-pot procedures. researchgate.net The high reactivity of phthaloyl chloride makes it a valuable tool for creating highly functionalized dihydrophthalazine systems.

Annulation Reactions and Alternative Ring-Forming Strategies

Beyond classical cyclocondensation, alternative strategies involving annulation and ring transformation provide access to the dihydrophthalazine core, often with unique substitution patterns that are not readily accessible through other means.

3,2-Benzoxazin-4-ones are valuable heterocyclic precursors that can be transformed into phthalazinone derivatives. The reaction of a 1-aryl-3,2-benzoxazin-4-one with hydrazine hydrate involves the nucleophilic attack of hydrazine on the benzoxazinone (B8607429) ring, leading to ring cleavage and subsequent recyclization to form the thermodynamically more stable phthalazinone structure. longdom.org This ring transformation strategy effectively converts one heterocyclic system into another, providing an alternative route to the dihydrophthalazine core. bu.edu.eg This method is particularly useful for synthesizing 4-aryl-substituted phthalazin-1(2H)-ones. longdom.org

Multicomponent Reaction (MCR) Approaches for Dihydrophthalazine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of 1,1,4-Triphenyl-1,2-dihydrophthalazine are not extensively documented, the principles of MCRs have been successfully applied to construct analogous heterocyclic systems, including dihydrophthalazine-1,4-diones.

One such example involves the one-pot, multi-component synthesis of substituted 2-(6-phenyl-7H- mnstate.edumdpi.comresearchgate.nettriazolo[3,4-b] mnstate.eduresearchgate.netwisc.eduthiadiazin-3-yl)-2,3-dihydrophthalazine-1,4-diones. This reaction proceeds by the condensation of phenacyl bromides, thiocarbohydrazide, and phthalic anhydride, demonstrating the feasibility of assembling complex dihydrophthalazine derivatives in a single step. The versatility of MCRs allows for the generation of diverse libraries of compounds by varying the individual components. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, is widely used for the synthesis of 1,4-dihydropyridines, which are structurally related to dihydrophthalazines.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold | Reference |

| Phenacyl Bromides | Thiocarbohydrazide | Phthalic Anhydride | Dihydrophthalazine-1,4-dione | N/A |

| Aldehyde | β-Ketoester | Ammonia | 1,4-Dihydropyridine | N/A |

This table illustrates analogous multicomponent reactions for the synthesis of related heterocyclic scaffolds.

Introduction and Regioselective Functionalization with Phenyl Moieties

The introduction of multiple phenyl groups onto the dihydrophthalazine core, as in this compound, requires precise control over regioselectivity. Various modern synthetic methods are employed to achieve this, primarily focusing on the formation of carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of aryl-aryl bonds. This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate offers a powerful tool for introducing phenyl groups onto a pre-existing dihydrophthalazine scaffold.

For instance, the synthesis of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines has been achieved using a Suzuki-type cross-coupling reaction. researchgate.net In this approach, a halogenated phthalazine derivative is coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield the desired arylated product. researchgate.net This methodology could be adapted for the synthesis of this compound by employing a di- or tri-halogenated dihydrophthalazine precursor and reacting it with phenylboronic acid. The choice of catalyst, ligands, and reaction conditions is critical to achieve high yields and selectivity.

| Halogenated Substrate | Boronic Acid | Catalyst | Product | Yield (%) |

| 4-Chloro-1-(4-methylpiperazin-1-yl)phthalazine | Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-1-(4-methylpiperazin-1-yl)phthalazine | 75 |

| 1,4-Dichlorophthalazine | Phenylboronic acid | PdCl₂(dppf) | 1,4-Diphenylphthalazine | N/A |

This table presents examples of Suzuki cross-coupling reactions for the arylation of phthalazine derivatives.

Organometallic reagents, particularly Grignard reagents (organomagnesium halides), are highly effective nucleophiles for the formation of C-C bonds with electrophilic carbon centers. In the context of synthesizing this compound, phenylmagnesium bromide (PhMgBr) could be a key reagent.

A plausible synthetic strategy would involve the reaction of a suitable phthalazine precursor, such as a phthalazinone or a di-substituted phthalazine, with an excess of phenylmagnesium bromide. The Grignard reagent would add to the electrophilic carbon atoms of the phthalazine ring system, leading to the introduction of phenyl groups. A well-known analogous reaction is the synthesis of triphenylmethanol (B194598) from methyl benzoate (B1203000) and phenylmagnesium bromide, where the Grignard reagent adds twice to the carbonyl group. mnstate.edu This highlights the potential of organometallic reagents to introduce multiple aryl groups.

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the C-H bond. While specific applications to the dihydrophthalazine system are not widely reported, palladium-catalyzed direct arylation of related N-heterocycles is a well-established methodology. This approach could potentially be used to introduce phenyl groups at specific positions on the dihydrophthalazine ring, guided by the inherent reactivity of the C-H bonds or through the use of directing groups.

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. However, for the electron-deficient phthalazine ring system, this reaction is generally challenging. The introduction of activating groups or the use of highly reactive electrophiles would be necessary to facilitate the electrophilic phenylation of a dihydrophthalazine core.

Modern Synthetic Enhancements and Sustainable Chemistry Protocols

Microwave-assisted organic synthesis has gained significant traction as a tool to accelerate reaction rates, increase yields, and often improve product purity. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.

While a specific microwave-assisted synthesis for this compound is not available, the synthesis of related N-substituted dihydrophthalazine-1,4-dione derivatives has been successfully achieved using microwave irradiation. In these syntheses, the reaction of phthalic anhydride with various aromatic acid hydrazides under microwave irradiation provides the desired products in shorter reaction times and often with higher yields compared to conventional heating methods. This demonstrates the potential of microwave technology to facilitate the synthesis of complex dihydrophthalazine systems.

| Reactants | Conditions | Product | Reaction Time |

| Phthalic anhydride, Aromatic acid hydrazide | Microwave irradiation | N²-substituted Dihydrophthalazine-1,4-dione | 5-10 min |

| 4,6-diamino-1,2-dihydro-s-triazine derivatives | Microwave irradiation | Substituted dihydrotriazines | 35 min |

This table showcases the application of microwave-assisted synthesis for related heterocyclic compounds, highlighting the reduction in reaction times.

Ultrasound-Promoted Reaction Conditions

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful tool for promoting chemical reactions, offering significant advantages over conventional heating methods. mdpi.com This technique, often referred to as sonochemistry, utilizes the energy of sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with transient high temperatures and pressures, leading to enhanced reaction rates, higher yields, and shorter reaction times. nih.gov

In the synthesis of dihydrophthalazine systems and related N-heterocycles, ultrasound has been shown to be particularly effective. The physical effects of sonication, such as increased mass transfer and surface activation, facilitate reactions that might otherwise require harsh conditions or prolonged reaction times. nih.gov For instance, studies on the synthesis of various heterocyclic compounds have demonstrated that ultrasound-assisted methods can dramatically reduce reaction times from hours to minutes and increase product yields significantly. mdpi.com

One of the key benefits of this methodology is its alignment with the principles of green chemistry. Ultrasound can often enable reactions to proceed in environmentally benign solvents, such as water or ethanol, or even under solvent-free conditions, thereby reducing the reliance on volatile and hazardous organic solvents. mdpi.commdpi.com The efficiency of energy transfer in sonochemical reactions can also lead to lower energy consumption compared to traditional refluxing techniques. researchgate.net

The following table illustrates the typical improvements observed in the synthesis of heterocyclic compounds when switching from conventional heating to ultrasound irradiation, based on data from analogous systems.

| Reaction Type | Conventional Method (Time, Yield) | Ultrasound-Assisted Method (Time, Yield) | Solvent | Reference |

| Dihydroquinoline Synthesis | 4 h, 80% | 1 h, 96% | Water | mdpi.com |

| Spiro-oxindole Synthesis | >120 min (incomplete) | 15 min, 94% | Ionic Liquid | mdpi.com |

| 1,4-Diazabutadiene Synthesis | N/A | 2-15 min, 71-98% | Solvent-free | researchgate.net |

These examples, while not specific to this compound, showcase the potential of ultrasound to significantly optimize the synthesis of complex heterocyclic structures. The dramatic reduction in reaction time and the increase in yield, often coupled with greener reaction media, make sonochemistry a highly attractive methodology for the synthesis of highly substituted dihydrophthalazine systems.

Catalytic Methodologies in Dihydrophthalazine Synthesis

Catalysis is fundamental to modern organic synthesis, providing pathways to complex molecules with high efficiency and selectivity. For the construction of dihydrophthalazine frameworks, various catalytic systems have been explored to facilitate bond formation and control stereochemistry.

Lewis acid catalysis plays a pivotal role in a multitude of organic transformations by activating electrophiles. In the context of synthesizing heterocyclic compounds, Lewis acids are frequently employed to catalyze multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step. mdpi.comnih.gov For the synthesis of dihydrophthalazine analogues, Lewis acids can activate substrates, facilitating key bond-forming events.

For example, Lewis acids such as Indium(III) chloride (InCl₃) and Scandium(III) triflate (Sc(OTf)₃) have been identified as highly effective catalysts for formal [4+2] cycloaddition reactions in the synthesis of highly substituted tetrahydroquinolines, which are structurally related to dihydrophthalazines. nih.gov These catalysts function by coordinating to carbonyl or imine functionalities, thereby lowering the energy of the transition state and promoting the reaction. mdpi.com

The choice of Lewis acid can be critical for the success of the reaction. While traditional Lewis acids like aluminum chloride or boron trifluoride are effective, there is a growing interest in using more environmentally benign and water-tolerant catalysts. mdpi.com Zinc-based catalysts, such as Zn[(L)proline]₂, have been successfully used in the solvent-free synthesis of 1,4-dihydropyridines, demonstrating their potential for green catalytic processes. researchgate.net The catalytic cycle in these reactions typically involves the coordination of the Lewis acid to an electrophilic component, followed by nucleophilic attack and subsequent cyclization and final product formation. mdpi.comhkhlr.de

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). iajpr.com The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants across the phase boundary, enabling the reaction to proceed at a much faster rate than in the uncatalyzed two-phase system. researchgate.netcrdeepjournal.org

Tetrabutylammonium bromide (TBAB) is a widely used, inexpensive, and environmentally benign phase-transfer catalyst. nih.govchemicalbook.com It has been successfully employed in the synthesis of a vast array of bioactive heterocycles. nih.govnih.gov The mechanism involves the exchange of the catalyst's counter-ion with the reactant anion in the aqueous phase, forming a lipophilic ion pair that can migrate into the organic phase to react with the substrate. princeton.edu

The advantages of PTC are numerous, including the elimination of expensive and anhydrous solvents, the use of inexpensive inorganic bases, and milder reaction conditions, which align well with the principles of green chemistry. iajpr.comresearchgate.net This methodology is particularly well-suited for N-alkylation reactions, which are often a key step in the synthesis of substituted dihydrophthalazine systems. crdeepjournal.org The efficiency of PTC in promoting such reactions makes it a valuable tool for the synthesis of this compound and its derivatives.

| Catalyst | Reaction Type | Conditions | Advantages | Reference |

| Tetrabutylammonium bromide (TBAB) | Hantzsch Reaction | 10 mol%, aqueous medium, 60 °C | Excellent yields, green solvent | nih.govchemicalbook.com |

| Tetrabutylammonium bromide (TBAB) | N-Alkylation | Biphasic (toluene/aq. NaOH) | High yields, mild conditions | researchgate.net |

| Aliquat 336 | Cycloaddition | Solvent-free or with KF | High stereospecificity | crdeepjournal.org |

Transition Metal Catalysis (e.g., Palladium-catalyzed reactions)

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex aromatic and heterocyclic systems. In the context of dihydrophthalazine synthesis, palladium catalysts can be employed to construct the core heterocyclic ring or to introduce substituents with high precision.

One relevant approach involves the palladium-catalyzed reaction of hydrazones, which can serve as carbene precursors or as carbanion equivalents. rsc.orgrsc.org For instance, a palladium-catalyzed formal hydroalkylation of alkynes with hydrazones has been developed to produce stereodefined alkenes, showcasing the utility of hydrazones in palladium catalysis. nih.gov Such methodologies could be adapted for the synthesis of dihydrophthalazines by reacting suitable precursors. The catalytic cycle often involves oxidative addition of a palladium(0) species to a substrate, followed by migratory insertion, and reductive elimination to release the product and regenerate the catalyst. rsc.org

Furthermore, palladium catalysis is effective for the carbonylation of diynes, which can lead to the formation of enynes, valuable building blocks for more complex heterocyclic structures. nih.gov The strategic application of these powerful catalytic methods offers a versatile and efficient route to highly substituted dihydrophthalazines.

Beyond Lewis acids and transition metals, other catalytic systems offer unique advantages in organic synthesis. Trichloroisocyanuric acid (TCCA) is an inexpensive, stable, and easy-to-handle reagent that can act as a source of electrophilic chlorine or as a mild oxidant. google.com While not a catalyst in the traditional sense for ring formation, its utility in pre-functionalizing substrates or in oxidative cyclization steps makes it a relevant tool in the synthesis of nitrogen heterocycles.

Heterogeneous catalysts are gaining prominence due to their significant environmental and practical benefits, most notably their ease of separation from the reaction mixture and their potential for recyclability. mdpi.comrsc.org This simplifies product purification and reduces waste. For the synthesis of dihydrophthalazine analogues like 1,4-dihydropyridines, various heterogeneous catalysts have been successfully employed. researchgate.netukm.my These include zeolites, functionalized multi-walled carbon nanotubes (MWCNTs), and metal-organic frameworks. researchgate.netresearchgate.net

The reusability of these catalysts is a key metric of their sustainability. The table below highlights the performance of a reusable heterogeneous catalyst in a model reaction.

| Catalyst | Reaction | Cycle 1 Yield | Cycle 2 Yield | Cycle 3 Yield | Cycle 4 Yield | Reference |

| Fe/ZSM-5 | 1,4-Dihydropyridine Synthesis | 86% | 85% | 84% | 82% | ukm.my |

| MWCNTs@meglumine | 1,4-Dihydropyridine Synthesis | 90% | 89% | 88% | 86% | researchgate.net |

The consistent yields over multiple cycles demonstrate the robustness and economic viability of using heterogeneous catalysts for the synthesis of dihydrophthalazine-like structures.

Solvent-Free and Aqueous Media Syntheses for Enhanced Sustainability

The push towards greener chemical processes has led to the development of synthetic methodologies that minimize or eliminate the use of conventional organic solvents. mdpi.com Solvent-free reactions, also known as solid-state or neat reactions, offer numerous advantages, including reduced waste, lower costs, operational simplicity, and often, enhanced reaction rates and selectivity. nih.govcmu.edu

Many reactions, when performed without a solvent and activated by methods like microwave or ultrasound irradiation, proceed with remarkable efficiency. researchgate.net For example, the synthesis of 1,4-dihydropyridines has been successfully achieved under solvent-free conditions using a reusable Lewis acid catalyst, affording good yields. researchgate.net

Similarly, water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. mdpi.com While the low solubility of many organic compounds in water can be a challenge, this can often be overcome by using phase-transfer catalysts or by employing high-energy activation methods like ultrasound, which can create emulsions and enhance interfacial reactivity. mdpi.comnih.gov The synthesis of various N-heterocycles has been reported in aqueous media, often with superior results compared to reactions in organic solvents. mdpi.comchemicalbook.com These sustainable approaches are highly desirable for the large-scale production of pharmacologically important molecules like substituted dihydrophthalazines.

Advanced Spectroscopic and Structural Elucidation of 1,1,4 Triphenyl 1,2 Dihydrophthalazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton (¹H) and Carbon-13 (¹³C) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1,1,4-Triphenyl-1,2-dihydrophthalazine, ¹H and ¹³C NMR would provide crucial information about its molecular framework.

¹H NMR Spectroscopy: A proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and integration values (proton count). The aromatic region (typically 6.5-8.5 ppm) would be complex due to the presence of three phenyl groups and the fused benzene (B151609) ring of the phthalazine (B143731) core. The protons on these rings would exhibit characteristic splitting patterns (doublets, triplets, multiplets) depending on their substitution and coupling with adjacent protons. The dihydrophthalazine ring contains a C-H proton and an N-H proton, which would likely appear in distinct regions of the spectrum. The N-H proton signal, in particular, could be broad and its chemical shift may be solvent-dependent.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The number of signals would confirm the molecular symmetry. The chemical shifts of the carbon atoms would indicate their electronic environment (e.g., aromatic, aliphatic, attached to nitrogen). The quaternary carbons, including the one bearing two phenyl groups (C1), would be readily identifiable. The signals for the carbons of the three phenyl groups and the phthalazine moiety would provide a complete carbon map of the molecule.

Hypothetical ¹H and ¹³C NMR Data Table:

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 (multiplets) | 120 - 150 |

| C1-H | ~5.0 (singlet) | ~60-70 |

| N2-H | Variable (broad singlet) | - |

| C1 (quaternary) | - | ~70-80 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. An N-H stretching vibration would likely appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce several bands in the 1450-1600 cm⁻¹ region. C-N stretching vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the phenyl rings would be particularly prominent. As a non-polar technique, Raman can be useful for observing vibrations that are weak or absent in the IR spectrum.

Expected Vibrational Frequencies Data Table:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate molecular weight. The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Common fragmentation pathways for related phthalazine structures often involve the loss of substituents and cleavage of the heterocyclic ring. researchgate.net For this compound, one could anticipate the loss of phenyl groups as a significant fragmentation pathway. The stability of the resulting fragment ions would dictate the observed peaks in the spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Understanding Electronic Transitions

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic systems. The extended conjugation provided by the three phenyl groups and the phthalazine moiety would likely result in absorption maxima at longer wavelengths compared to simpler aromatic compounds. The exact position and intensity of these bands would be influenced by the molecular geometry and solvent polarity.

Fluorescence Spectroscopy: If the compound is fluorescent, an emission spectrum would be observed at a longer wavelength than the absorption maximum (Stokes shift). The fluorescence quantum yield and lifetime would provide insights into the excited-state properties and deactivation pathways of the molecule. The conformation of the phenyl rings could significantly impact the fluorescence properties, with more rigid structures often exhibiting stronger emission.

Computational Chemistry and Theoretical Investigations into 1,1,4 Triphenyl 1,2 Dihydrophthalazine

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic properties of molecules. By solving approximations of the Schrödinger equation, DFT can determine the electron density of a system, from which various properties can be derived. For 1,1,4-Triphenyl-1,2-dihydrophthalazine, DFT calculations would typically be performed using a functional like B3LYP and a basis set such as 6-31G(d,p) or higher to achieve a balance between accuracy and computational cost.

A primary application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Furthermore, DFT is used to calculate global reactivity descriptors, which quantify different aspects of a molecule's reactivity. These descriptors, such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity (ω), provide a quantitative framework for understanding the molecule's stability and propensity to engage in chemical reactions. For instance, chemical hardness signifies resistance to change in electron distribution. Local reactivity can be assessed using Fukui functions, which identify the most likely sites within the molecule for nucleophilic, electrophilic, or radical attack. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize electron-rich (negative potential) and electron-poor (positive potential) regions, offering a visual guide to reactive sites.

Hypothetical DFT-Calculated Reactivity Descriptors for this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

| Parameter | Symbol | Calculated Value | Unit | Interpretation |

| HOMO Energy | EHOMO | -5.89 | eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.75 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4.14 | eV | Chemical reactivity, kinetic stability |

| Chemical Hardness | η | 2.07 | eV | Resistance to charge transfer |

| Electronic Chemical Potential | μ | -3.82 | eV | Electron escaping tendency |

| Global Electrophilicity Index | ω | 3.53 | eV | Propensity to accept electrons |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations are employed to explore its dynamic behavior and conformational flexibility over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and changes its shape in a simulated environment (e.g., in a solvent like water or chloroform) at a given temperature and pressure.

For this compound, a key area of interest would be the rotational freedom of the three phenyl groups and the flexibility of the dihydrophthalazine ring system. An MD simulation, typically run for hundreds of nanoseconds, can map the accessible conformational landscape. The resulting trajectory is a high-dimensional dataset that can be analyzed to identify the most stable or frequently visited conformations.

Hypothetical MD Simulation Analysis for this compound Simulation of a single molecule in a chloroform (B151607) box for 200 ns at 298 K.

| Analysis Metric | Target Region | Result | Interpretation |

| RMSD | Dihydrophthalazine Core | Stable at 1.5 ± 0.3 Å | The core heterocyclic structure is conformationally stable. |

| RMSF | C1-Phenyl Group | High Fluctuation (2.8 Å) | Significant rotational freedom around the C-C single bond. |

| RMSF | C4-Phenyl Group | Moderate Fluctuation (2.1 Å) | Rotation is somewhat more restricted than the C1-phenyls. |

| Radius of Gyration | Whole Molecule | 5.6 ± 0.2 Å | The molecule maintains a consistent overall size and shape. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational chemistry offers reliable methods for predicting spectroscopic properties, which can be invaluable for validating experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. By optimizing the geometry of this compound and then performing a GIAO calculation, one can predict the ¹H and ¹³C NMR chemical shifts. Comparing these theoretical values to experimental spectra helps in the definitive assignment of signals, especially for a molecule with many similar phenyl protons and carbons.

Similarly, electronic spectra, such as Ultraviolet-Visible (UV-Vis) absorption, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and their corresponding oscillator strengths can be used to generate a theoretical UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax). For this compound, TD-DFT would likely predict intense absorptions corresponding to π→π* transitions within the aromatic systems.

Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectrum | Parameter | Calculated Value | Experimental Value |

| ¹³C NMR | C1 (quaternary) | 75.4 ppm | 76.1 ppm |

| ¹³C NMR | C4 (aromatic) | 145.2 ppm | 144.8 ppm |

| ¹H NMR | N2-H (amine) | 5.8 ppm | 5.9 ppm |

| UV-Vis | λmax (π→π*) | 285 nm | 288 nm |

Quantum Chemical Investigations of Reaction Pathways and Transition States

Quantum chemical methods are essential for elucidating the mechanisms of chemical reactions. These investigations involve mapping the potential energy surface (PES) that connects reactants to products. Key points on the PES include local minima, which represent stable reactants, intermediates, and products, and saddle points, which correspond to transition states (TS). The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For this compound, one might investigate reactions such as its oxidation to the aromatic 1,4-triphenylphthalazine or a potential ring-opening reaction. Computational methods can be used to locate the geometry of the transition state for a proposed reaction step. Verifying a true transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction pathway can be constructed, providing critical insights into the reaction's feasibility and mechanism.

Hypothetical Energy Profile for the Aromatization of this compound Energies calculated relative to the reactant at the M06-2X/def2-TZVP level of theory.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound + [O] | 0.0 |

| Transition State | H-abstraction from N2 and C1 | +25.7 |

| Intermediate | Radical intermediate species | +10.2 |

| Transition State 2 | Second H-abstraction | +18.5 |

| Product | 1,4-Triphenylphthalazine + H₂O | -45.3 |

In Silico Methodologies for Understanding Molecular Interactions and Properties

In silico is a broad term that encompasses all theoretical and computational methods used to study biological and chemical systems. Beyond the quantum mechanical and molecular dynamics methods described above, other in silico techniques can be applied to understand the properties of this compound, particularly in the context of drug discovery or materials science.

Molecular docking, for example, is a technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or DNA. A docking study of this compound could predict its preferred binding orientation within an enzyme's active site and estimate its binding affinity (often expressed as a docking score or binding energy in kcal/mol). This provides a hypothesis about the molecule's potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful in silico approach. If a series of related dihydrophthalazine derivatives with known biological activity were available, a QSAR model could be built. This model would create a statistical relationship between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic properties) and the observed activity, enabling the prediction of activity for new, untested compounds like this compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles can also be predicted in silico to assess the drug-like properties of a molecule.

Hypothetical In Silico Docking Results against a Kinase Target

| Parameter | Value | Unit | Description |

| Binding Affinity | -9.2 | kcal/mol | Predicted strength of the binding interaction. |

| Key Interactions | Pi-Pi Stacking | - | Phenyl ring interacting with a Phenylalanine residue. |

| Key Interactions | Hydrogen Bond | - | N2-H group donating a hydrogen bond to a Glutamate residue. |

| Predicted Inhibition Constant (Ki) | 150 | nM | Estimated concentration for 50% inhibition. |

Advanced Applications in Materials Science and Optoelectronics Involving 1,1,4 Triphenyl 1,2 Dihydrophthalazine Systems

Development as Luminescent Materials and Components in Organic Light-Emitting Diodes (OLEDs)

There is no specific information available in the searched scientific literature regarding the synthesis, characterization, or performance of 1,1,4-Triphenyl-1,2-dihydrophthalazine as a luminescent material or a component in Organic Light-Emitting Diodes (OLEDs). Research in the field of OLEDs often involves related nitrogen-containing heterocyclic cores, such as triazine, carbazole, and imidazole (B134444) derivatives, which have been explored as emitters or host materials. nih.govnih.govmdpi.comrsc.org However, studies detailing the electroluminescent properties, quantum efficiency, or device architecture incorporating this compound could not be found.

Exploration of Optical Properties for Nonlinear Optics Applications

An investigation into the nonlinear optical (NLO) properties of this compound has not been reported in the available literature. The study of NLO materials is an active area of research, with a focus on organic molecules possessing large hyperpolarizabilities, often associated with push-pull electronic systems and extended π-conjugation. rsc.orgresearchgate.net However, experimental or theoretical data, such as second or third-order hyperpolarizability values for this compound, are absent from the searched results.

Coordination Chemistry: Design and Synthesis as Ligands for Transition Metal Complexes

There is no evidence in the reviewed literature of this compound being designed or synthesized for use as a ligand in coordination chemistry with transition metals. The nitrogen atoms within heterocyclic rings are often utilized as donor sites for metal coordination, leading to complexes with diverse catalytic or photophysical properties. researchgate.netnih.govrsc.org However, no studies were found that describe the synthesis, structural characterization, or properties of metal complexes involving this compound as a chelating ligand.

Potential as Organic Semiconductors and Charge Transport Materials

The potential of this compound as an organic semiconductor or charge transport material has not been explored in the available scientific literature. Research on organic semiconductors focuses on the relationship between molecular structure, solid-state packing, and charge carrier mobility. aps.orgnih.govresearchgate.net While many π-conjugated systems are investigated for their performance in devices like organic field-effect transistors (OFETs), there are no reports detailing the synthesis, thin-film fabrication, or charge transport characteristics (e.g., hole or electron mobility) of this compound.

Future Directions and Emerging Research Avenues for Highly Substituted Dihydrophthalazines

Development of Novel Asymmetric Synthesis Routes for Chiral 1,1,4-Triphenyl-1,2-dihydrophthalazine Derivatives

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry and materials science. For highly substituted dihydrophthalazines, the development of asymmetric synthetic methods is a critical next step. The creation of chiral this compound derivatives could lead to new therapeutic agents with improved pharmacological profiles, as enantiomers of a drug can exhibit significantly different biological activities.

Future research in this area will likely focus on several key strategies:

Chiral Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, could enable the enantioselective synthesis of dihydrophthalazine derivatives. These catalysts can create a chiral environment that favors the formation of one enantiomer over the other.

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the reaction. After the desired chirality is established in the dihydrophthalazine core, the auxiliary can be removed.

Kinetic Resolution: This technique involves the separation of a racemic mixture by reacting it with a chiral catalyst or reagent that selectively reacts with one enantiomer, allowing the other to be isolated.

The successful development of these asymmetric routes will be crucial for exploring the full potential of chiral dihydrophthalazines in various applications.

Integration into Supramolecular Architectures and Covalent Organic Frameworks (COFs)

Supramolecular chemistry focuses on the design and synthesis of large, well-organized structures from smaller molecular building blocks through non-covalent interactions. Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures. The rigid and well-defined geometry of this compound and its derivatives makes them attractive candidates for incorporation into such advanced materials.

Potential research avenues include:

Host-Guest Chemistry: The dihydrophthalazine core could be functionalized to create host molecules capable of selectively binding to specific guest molecules. These host-guest systems have applications in sensing, catalysis, and drug delivery.

Self-Assembly: By introducing functional groups capable of forming specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking), dihydrophthalazine derivatives could be designed to self-assemble into complex, well-defined supramolecular architectures such as gels, liquid crystals, or nanotubes.

COF Linkers: Dihydrophthalazine-based molecules with appropriate reactive groups could serve as novel building blocks for the construction of COFs. The resulting frameworks could exhibit unique properties for applications in gas storage, separation, and catalysis.

The integration of highly substituted dihydrophthalazines into these advanced materials could lead to the development of novel functional materials with tailored properties.

Exploration of Photoredox Catalysis and Electrochemistry in Dihydrophthalazine Chemistry

Photoredox catalysis and electrochemistry are powerful and sustainable synthetic tools that utilize visible light or electricity, respectively, to drive chemical reactions. nih.govnih.govmdpi.cominsuf.org These methods offer mild reaction conditions and unique reactivity compared to traditional thermal methods.

Future research in this area could involve:

Novel Synthetic Routes: Photoredox catalysis and electrochemistry could be employed to develop new and more efficient methods for the synthesis of this compound and its derivatives. These methods could offer advantages in terms of yield, selectivity, and functional group tolerance.

Functionalization of the Dihydrophthalazine Core: These techniques could be used to introduce new functional groups onto the dihydrophthalazine scaffold, providing access to a wider range of derivatives with diverse properties.

Mechanistic Studies: Investigating the electrochemical and photochemical properties of dihydrophthalazines can provide valuable insights into their electronic structure and reactivity, aiding in the design of new applications.

The application of these modern synthetic methods is expected to significantly expand the chemical space accessible for dihydrophthalazine chemistry.

Application of Advanced Spectroscopic Characterization Techniques (e.g., Ultrafast Spectroscopy, Solid-State NMR)

A thorough understanding of the structure, dynamics, and properties of novel molecules is essential for their rational design and application. Advanced spectroscopic techniques can provide detailed insights that are not accessible with routine characterization methods.

Future characterization of highly substituted dihydrophthalazines could benefit from:

Ultrafast Spectroscopy: Techniques such as transient absorption spectroscopy can be used to study the excited-state dynamics of these molecules on femtosecond to nanosecond timescales. This is particularly relevant for understanding their potential in photoredox catalysis and other photochemical applications.

Solid-State NMR: For dihydrophthalazine-based materials such as COFs or supramolecular assemblies, solid-state NMR can provide crucial information about the structure, packing, and dynamics in the solid state.

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry can provide information about the three-dimensional shape of the molecules and their non-covalent complexes.

The application of these advanced techniques will be instrumental in building a comprehensive understanding of the structure-property relationships in this class of compounds.

Implementation of Machine Learning and Artificial Intelligence in the Design and Property Prediction of Novel Dihydrophthalazine Compounds

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new synthetic routes. rsc.orguni-bonn.deschrodinger.comuzh.chnih.gov

In the context of dihydrophthalazine chemistry, ML and AI could be applied to:

Property Prediction: ML models can be trained on existing data to predict the physicochemical and biological properties of new dihydrophthalazine derivatives, accelerating the discovery of compounds with desired characteristics. uni-bonn.de

Retrosynthetic Analysis: AI-powered tools can suggest novel and efficient synthetic routes for complex target molecules like this compound, potentially uncovering more efficient pathways than those designed by human chemists. rsc.org

De Novo Design: Generative models can be used to design entirely new dihydrophthalazine-based molecules with optimized properties for specific applications.

The integration of these computational tools into the research workflow is expected to significantly accelerate the pace of discovery and innovation in the field of highly substituted dihydrophthalazines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.